![molecular formula C19H30N2O6 B13714753 N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester is a specialized compound used primarily in proteomics research. It is characterized by its molecular formula C19H22D8N2O6 and is known for its unique isotopic labeling with deuterium (D) atoms .
Preparation Methods
The synthesis of N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester involves several steps, starting with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. The bis(2-hydroxyethyl-d4)amino group is introduced through a series of reactions involving deuterated reagents. The final step involves esterification to form the methyl ester . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids like trifluoroacetic acid.
Scientific Research Applications
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester is widely used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex molecules and isotopically labeled compounds.
Biology: In proteomics research to study protein structure and function using mass spectrometry.
Industry: Used in the production of specialized chemicals and reagents for research and development.
Mechanism of Action
The mechanism of action of N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester involves its incorporation into larger molecular structures where it can act as a labeled probe. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis in mass spectrometry studies. This compound interacts with various molecular targets and pathways, depending on its specific application in research .
Comparison with Similar Compounds
N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester is unique due to its deuterium labeling, which distinguishes it from similar compounds such as:
N-Boc-4-amino-L-phenylalanine Methyl Ester: Lacks deuterium labeling and is used in different research contexts.
N-Boc-4-[bis(2-hydroxyethyl)amino]-L-phenylalanine Methyl Ester: Similar structure but without deuterium atoms, leading to different applications and properties
This compound’s uniqueness lies in its isotopic labeling, which enhances its utility in precise analytical techniques and research applications .
Properties
Molecular Formula |
C19H30N2O6 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl (2S)-3-[4-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C19H30N2O6/c1-19(2,3)27-18(25)20-16(17(24)26-4)13-14-5-7-15(8-6-14)21(9-11-22)10-12-23/h5-8,16,22-23H,9-13H2,1-4H3,(H,20,25)/t16-/m0/s1/i9D2,10D2,11D2,12D2 |
InChI Key |
JBFUXXJVFIHVIF-DTAWLVLZSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(C1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C([2H])([2H])C([2H])([2H])O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N(CCO)CCO)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)
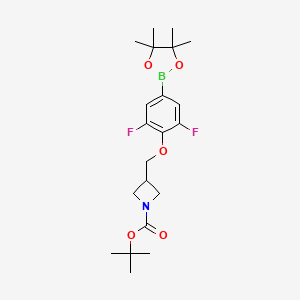
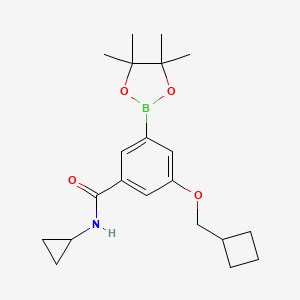
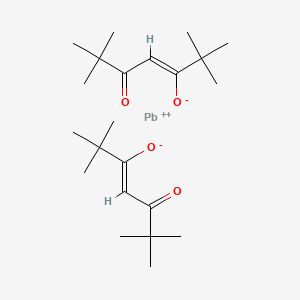


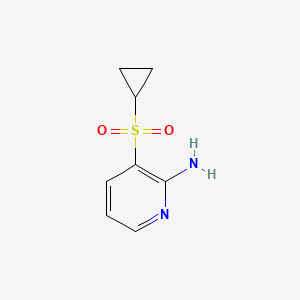

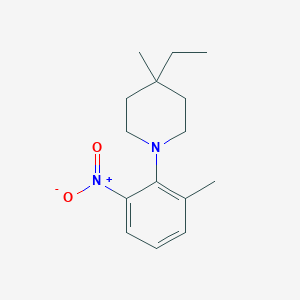
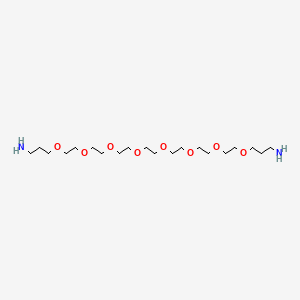

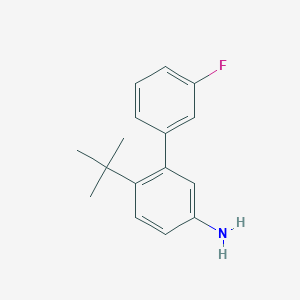
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)

